![molecular formula C24H18FN5O2S B2646222 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1030105-93-1](/img/no-structure.png)
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of various functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility and its interactions with other molecules .Scientific Research Applications
- This compound has been investigated for its potential as an anticancer agent. Researchers have tested its effects on human cancer cell lines, particularly gynecological cancers. Further studies are needed to understand its mechanism of action and optimize its efficacy .
- The synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone (a new heterocyclic system) was achieved using a retro Diels–Alder procedure. This novel system may find applications in drug discovery and materials science .
- The compound’s synthesis involves a one-pot, three-step cascade process that engages five reactive centers (amide, amine, carbonyl, azide, and alkyne). This atom-efficient approach is valuable for designing complex molecules .
- The stereochemistry and relative configurations of synthesized compounds were determined using 1D and 2D NMR spectroscopy and X-ray crystallography. Understanding the spatial arrangement of atoms is crucial for drug design and bioactivity prediction .
- Researchers can explore modifications of this compound’s structure to enhance its pharmacological properties. Rational design efforts may lead to derivatives with improved bioavailability, selectivity, and safety profiles .
- While initial studies focused on cancer cell lines, it’s essential to investigate other biological activities. Researchers can explore antimicrobial, anti-inflammatory, or neuroprotective effects, broadening the compound’s potential applications .
Anticancer Activity
Heterocyclic System Synthesis
Atom-Economical Cascade Reactions
Stereochemistry Determination
Drug Design and Optimization
Biological Evaluation Beyond Cancer
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the synthesis of the triazoloquinazoline ring system followed by the addition of the fluorophenyl and benzyl groups. The final step involves the introduction of the carboxamide group.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "2-fluoroaniline", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "8-bromo-2-chloroquinazoline" ], "Reaction": [ "Step 1: Synthesis of 4-(methylthio)benzylidenehydrazine by reacting 4-(methylthio)benzaldehyde with hydrazine hydrate.", "Step 2: Synthesis of 3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline by reacting 2-fluoroaniline with ethyl acetoacetate in the presence of sodium ethoxide, followed by cyclization with 4-(methylthio)benzylidenehydrazine.", "Step 3: Synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline by reacting 3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline with 4-(methylthio)benzyl chloride in the presence of sodium hydroxide.", "Step 4: Synthesis of 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide by reacting 3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline with acetic anhydride followed by treatment with sodium hydroxide and 8-bromo-2-chloroquinazoline." ] } | |
CAS RN |
1030105-93-1 |
Product Name |
3-(2-fluorophenyl)-N-(4-(methylthio)benzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Molecular Formula |
C24H18FN5O2S |
Molecular Weight |
459.5 |
IUPAC Name |
3-(2-fluorophenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H18FN5O2S/c1-33-16-9-6-14(7-10-16)13-26-23(31)15-8-11-18-20(12-15)30-22(27-24(18)32)21(28-29-30)17-4-2-3-5-19(17)25/h2-12,29H,13H2,1H3,(H,26,31) |
SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5F |
solubility |
not available |
Origin of Product |
United States |
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